Product packaging for 1-(2-chlorobenzyl)-1H-pyrazol-4-amine(Cat. No.:CAS No. 956777-74-5)

1-(2-chlorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B359175
CAS No.: 956777-74-5
M. Wt: 207.66g/mol
InChI Key: PZQYFVCAUFJJAM-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine is a high-purity chemical compound offered as a heterocyclic building block for research and development applications. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery . The structure incorporates a 2-chlorobenzyl group at the 1-position and an amine group at the 4-position of the pyrazole ring, making it a versatile intermediate for the synthesis of more complex molecules. Pyrazole derivatives are extensively studied for a wide spectrum of biological activities. Research into analogous compounds indicates potential areas of interest that may include antimicrobial, anti-inflammatory, and anticancer agents, given that pyrazole-based structures are found in several commercially available drugs . As a key intermediate, this amine can be utilized in nucleophilic substitution reactions, amide coupling, and as a precursor for the synthesis of diverse fused heterocyclic systems. Researchers can functionalize the aromatic amine group to develop novel compounds for screening against various biological targets. The product is provided strictly for research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in a laboratory setting with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClN3 B359175 1-(2-chlorobenzyl)-1H-pyrazol-4-amine CAS No. 956777-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQYFVCAUFJJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 2 Chlorobenzyl 1h Pyrazol 4 Amine and Its Analogues

Established Synthetic Routes to the 1H-Pyrazole-4-amine Scaffold

The formation of the pyrazole (B372694) ring is a foundational step in organic synthesis, with several classical and modern methods available to chemists.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Precursors

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. longdom.orgmdpi.com This approach is highly versatile. mdpi.com To obtain a 4-aminopyrazole, the 1,3-dicarbonyl precursor must contain a suitable functional group at the C2 position that can be converted to an amine. Common precursors include 2-nitro-1,3-dicarbonyls or 2-cyano-1,3-dicarbonyls, where the nitro or cyano group can be subsequently reduced to an amine.

Another strategy involves using α-cyano ketones (a type of 1,3-dicarbonyl equivalent) which can react with hydrazines. For instance, the reaction between an appropriately substituted α-cyano ketone and hydrazine hydrate (B1144303) can lead to a 5-aminopyrazole, which is an isomer of the desired product. However, careful selection of starting materials, such as β-ketonitriles or malononitrile (B47326) derivatives, can provide access to the 4-aminopyrazole scaffold. For example, reacting a β-ketonitrile with a hydrazine can yield a 3-substituted-1H-pyrazol-5-amine. To achieve the 4-amino substitution pattern via this general approach, a precursor like formylacetonitrile or its derivatives would be required, which upon reaction with a hydrazine would form the pyrazole ring, with the 4-position available for subsequent amination.

A more direct approach involves the cyclocondensation of hydrazines with precursors already containing a protected amino group or a group that can be easily converted to an amine at the C2 position of the dicarbonyl system. acs.org

Precursor TypeHydrazineResulting ScaffoldKey Features
β-Diketones / β-KetoestersHydrazine Hydrate, PhenylhydrazinePolysubstituted PyrazolesFoundational method, regioselectivity can be an issue. mdpi.com
α,β-Unsaturated CarbonylsHydrazine DerivativesPyrazolesA common and extensively utilized synthetic route. longdom.org
β-KetonitrilesSubstituted HydrazinesAminopyrazole IsomersOften yields 3- or 5-aminopyrazoles depending on reactants.

1,3-Dipolar Cycloaddition Strategies for Pyrazole Ring Formation

The 1,3-dipolar cycloaddition is a powerful, atom-economic method for constructing five-membered heterocyclic rings like pyrazoles. nih.govwikipedia.org This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, which is usually an alkene or an alkyne. nih.govwikipedia.orgyoutube.com

To synthesize a pyrazole, a common strategy is the reaction of a diazoalkane with an alkyne. nih.gov For the synthesis of a 4-aminopyrazole, the dipolarophile would need to be an ynamine or an alkyne bearing a masked amino group. Alternatively, a nitrile imine, generated in situ from a hydrazonoyl halide, can react with an appropriately substituted alkyne to furnish the pyrazole ring. youtube.com The regioselectivity of these cycloadditions can often be controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile, although mixtures of regioisomers are common. youtube.com

The use of azomethine ylides, another class of 1,3-dipoles, generated from amino acids, can also lead to the formation of pyrrolidine (B122466) rings, which are structurally related five-membered heterocycles, highlighting the versatility of this approach in heterocyclic synthesis. nih.gov

1,3-DipoleDipolarophileResulting HeterocycleNotes
Diazo CompoundAlkynePyrazoleA classic approach; regioselectivity depends on substituents. nih.gov
Nitrile ImineAlkynePyrazoleForms the pyrazole core; can produce regioisomeric mixtures. youtube.com
Azide (B81097)AlkyneTriazoleKnown as the Huisgen cycloaddition, forms a related azole. wikipedia.orgyoutube.com
Azomethine YlideAlkenePyrrolidineDemonstrates the broader utility of [3+2] cycloadditions. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like polysubstituted pyrazoles by combining three or more starting materials in a single synthetic operation. mdpi.com This approach aligns with the principles of green chemistry by reducing waste, saving energy, and shortening reaction times.

One notable MCR for synthesizing aminopyrazoles involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidene malononitrile intermediate. Subsequent Michael addition of the hydrazine, followed by intramolecular cyclization and tautomerization, yields the final 5-amino-1H-pyrazole-4-carbonitrile product. While this specific example yields a 5-aminopyrazole, variations in the starting materials can be used to target other substitution patterns. For example, using a different active methylene (B1212753) compound in place of malononitrile could potentially lead to the desired 4-aminopyrazole scaffold.

Another MCR involves the reaction of 5-amino-3-methyl-1H-pyrazole, dimedone, and various aryl aldehydes to produce pyrazolo-quinolinone systems, demonstrating the utility of aminopyrazoles as building blocks in more complex MCRs. nih.gov

Synthesis of the 1-(2-Chlorobenzyl) Moiety and its Regioselective Integration

Once the pyrazole core is formed, the introduction of the 2-chlorobenzyl group is a critical step. The key challenge in this transformation is achieving regioselectivity, as unsymmetrically substituted pyrazoles possess two reactive nitrogen atoms (N1 and N2).

Alkylation/Benzylation Procedures at the N1 Position of Pyrazoles

The direct N-alkylation of a pyrazole with an alkyl or benzyl (B1604629) halide is the most straightforward method for introducing the N1-substituent. For the synthesis of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine, this would involve reacting a 1H-pyrazol-4-amine (or a protected precursor like 4-nitropyrazole) with 2-chlorobenzyl chloride or 2-chlorobenzyl bromide.

The reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, forming a pyrazolate anion which then acts as the nucleophile. The choice of base and solvent can significantly influence the regioselectivity of the alkylation. Common bases include potassium carbonate, sodium hydride, or sodium hydroxide. figshare.com Studies have shown that for 3-substituted pyrazoles, using a K2CO3-DMSO system can achieve regioselective N1-alkylation. figshare.comresearchgate.net Steric hindrance plays a major role; bulkier substituents at the C3 (and C5) position of the pyrazole ring tend to direct the incoming alkylating agent to the less sterically hindered N1 nitrogen. For a 4-substituted pyrazole, electronic factors and the specific reaction conditions are the primary determinants of the N1/N2 ratio.

Pyrazole SubstrateAlkylating AgentBase/Solvent SystemOutcome
3-Substituted PyrazoleVarious Alkyl/Aryl HalidesK2CO3 / DMSORegioselective N1-alkylation is often achieved. figshare.comresearchgate.net
1H-PyrazoleSecondary HalidesNaHCO3 / Solvent-free (Microwave)Good yields for N-alkylation, avoiding side reactions. researchgate.net
4-Nitropyrazole2-Chlorobenzyl BromideBase (e.g., K2CO3) / Polar Aprotic Solvent (e.g., DMF)N1-benzylation followed by reduction of the nitro group.

Role of Precursor Functionalization (e.g., Pyrazole-4-boronic Acid Esters)

Functionalization of the pyrazole ring at specific positions is a key strategy for building complex derivatives. Pyrazole boronic acids and their esters are exceptionally valuable intermediates, particularly for their use in cross-coupling reactions. researchgate.net

While not a direct method for N-benzylation, pyrazole-4-boronic acid pinacol (B44631) ester serves as a versatile handle for introducing various substituents at the 4-position. A common route to this intermediate involves the halogenation (e.g., bromination or iodination) of a protected pyrazole at the 4-position, followed by a lithium-halogen exchange and subsequent reaction with a borate (B1201080) ester like triisopropyl borate or pinacol diboron. researchgate.netgoogle.com

In the context of synthesizing the target molecule, a plausible synthetic sequence could be:

N1-benzylation of 1H-pyrazole with 2-chlorobenzyl chloride to yield 1-(2-chlorobenzyl)-1H-pyrazole.

Regioselective iodination or bromination at the C4 position.

Conversion of the C4-halogen to a C4-amino group, for instance, via a Buchwald-Hartwig amination or through conversion to an azide followed by reduction.

Alternatively, a Suzuki coupling reaction could be employed. For example, a protected 1H-pyrazole-5-boronic acid pinacol ester can be coupled with an aryl halide like 4-bromo-2-chlorobenzonitrile. google.com While this example illustrates a C-C bond formation at the 5-position, a similar strategy using a 4-halopyrazole and a suitable boronic acid could be envisioned. The resulting coupled product could then be further modified to install the required amine functionality. This highlights the role of boronic acid esters as critical precursors for the elaborate functionalization of the pyrazole ring system. researchgate.net

Derivatization Strategies at the 4-Amine Position of this compound

The primary amine at the C4 position of the pyrazole ring is a key functional handle for introducing molecular diversity. Its nucleophilic character is central to a variety of chemical transformations, including acylation, amidation, and construction of new heterocyclic rings.

The reaction of the 4-amino group with acylating or amidating agents is a fundamental strategy for creating derivatives with modified electronic and steric properties. This transformation is typically achieved by reacting the aminopyrazole with acyl halides, anhydrides, or carboxylic acids under appropriate conditions. masterorganicchemistry.com The use of acyl halides or anhydrides often provides a straightforward route to the corresponding amides. masterorganicchemistry.com When starting with a carboxylic acid, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate amide bond formation under mild conditions. masterorganicchemistry.com

These reactions are generally robust, allowing for the introduction of a wide range of substituents. The properties of the resulting amide can be fine-tuned by selecting different acylating agents, bearing aliphatic, aromatic, or heterocyclic moieties. For instance, acylation can sometimes be regioselective, though the potential for reaction at the pyrazole ring nitrogens exists, particularly with certain tautomeric forms of related heterocyles. nih.gov

Table 1: Representative Amidation and Acylation Reactions

Reagent Product Type Reaction Conditions
Acetyl Chloride N-(1-(2-chlorobenzyl)-1H-pyrazol-4-yl)acetamide Base (e.g., pyridine, triethylamine), inert solvent
Benzoyl Anhydride N-(1-(2-chlorobenzyl)-1H-pyrazol-4-yl)benzamide Base, inert solvent
4-Fluorobenzoic Acid N-(1-(2-chlorobenzyl)-1H-pyrazol-4-yl)-4-fluorobenzamide Coupling agent (e.g., DCC, EDC), solvent (e.g., DMF, DCM)
Chloroacetyl Chloride 2-chloro-N-(1-(2-chlorobenzyl)-1H-pyrazol-4-yl)acetamide Anhydrous K2CO3, DMF

The 4-aminopyrazole moiety is an essential building block for constructing fused bicyclic and polycyclic heterocyclic systems. chim.itbeilstein-journals.org The amine group, in conjunction with the adjacent C5-carbon of the pyrazole ring, can participate in cyclocondensation reactions with various bifunctional electrophiles to yield a range of fused heterocycles, most notably pyrazolo[3,4-d]pyrimidines. beilstein-journals.org

Pyrazolo[3,4-d]pyrimidines are formed by reacting 4-aminopyrazoles with reagents that provide the necessary atoms to complete the pyrimidine (B1678525) ring. rsc.org For example, cyclization with ortho-amino esters of pyrazole and various nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov Similarly, reaction with formamide (B127407) or N,N-dimethylformamide (DMF) in the presence of a coupling agent like POCl₃ can also lead to the pyrazolo[3,4-d]pyrimidine core. researchgate.net Other fused systems, such as pyrazolo[3,4-b]pyridines, can be synthesized from 5-aminopyrazoles through reactions with α,β-unsaturated ketones or dicarbonyl compounds. beilstein-journals.org The specific regioisomer formed can sometimes be controlled by the substituents on the pyrazole ring and the reaction conditions. nih.gov

Table 2: Synthesis of Fused Heterocycles from 4-Aminopyrazole Analogues

Reagent(s) Fused System Typical Conditions Reference
Ethyl N-(4-cyanopyrazol-5-yl)formimidate, Ammonia Pyrazolo[3,4-d]pyrimidine Reaction with ammonia beilstein-journals.org
Aliphatic/Aromatic Nitriles, Potassium tert-butoxide Pyrazolo[3,4-d]pyrimidin-4(5H)-one Microwave irradiation nih.gov
Isatin, 4-Hydroxycoumarin (B602359) Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] Ultrasound irradiation, p-TSA, water beilstein-journals.org
Ethyl 2,4-dioxo-4-phenylbutanoate Pyrazolo[3,4-b]pyridine Reflux beilstein-journals.org
N,N-substituted amides, PBr₃, HMDS Pyrazolo[3,4-d]pyrimidine One-pot reaction researchgate.net

The introduction of aromatic and heteroaromatic groups onto the 4-amine position can be accomplished through modern cross-coupling reactions. While direct N-arylation of this compound is a plausible but less commonly documented route, the principles of Buchwald-Hartwig amination are applicable. This palladium-catalyzed reaction would involve coupling the aminopyrazole with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base.

Another strategy involves the synthesis of pyrazole derivatives where an aryl group is incorporated at the N1 position from the outset. For example, 1-aryl-1H-pyrazole-5-amines can be prepared by reacting an aryl hydrazine with 3-aminocrotononitrile (B73559) or a suitable α-cyanoketone. nih.gov This approach allows for significant diversity in the final product, as a wide variety of substituted aryl hydrazines can be used. nih.gov

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of synthetic procedures, advanced techniques such as microwave and ultrasound irradiation are increasingly employed. rsc.orgrsc.org These methods often lead to dramatically reduced reaction times and cleaner reaction profiles compared to conventional heating. rsc.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of pyrazole derivatives. rsc.orgrsc.org This technique provides rapid and uniform heating, which can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. rsc.orgacs.org The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones from ortho-amino pyrazole esters and nitriles has been shown to be highly efficient under microwave conditions, affording yields of 77–89%. nih.gov Similarly, the preparation of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and α-cyanoketones in aqueous HCl can be completed in 10-15 minutes at 150 °C in a microwave reactor, with yields typically ranging from 70-90%. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

Reaction Conventional Method (Time, Yield) Microwave Method (Time, Yield) Reference
Synthesis of Pyrazolyl-substituted benzochroman-4-ones 10–12 h, 59–71% 5–7 min, higher yields rsc.org
Synthesis of 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole Not specified 2 min, 82% acs.org
Synthesis of Pyrazolo[1,5-a] rsc.orgnih.govnih.govtriazines Not specified 3-5 min per step nih.gov
Synthesis of 1-Aryl-1H-pyrazole-5-amines Not specified 10-15 min, 70-90% nih.gov

Ultrasound irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. nih.gov This energy input can enhance reaction rates and yields, particularly in heterogeneous systems. rsc.orgnih.gov The synthesis of pyrazole derivatives has been successfully achieved using this method. For example, the three-component reaction of 5-aminopyrazoles, isatin, and 4-hydroxycoumarin to form spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives proceeds efficiently under ultrasound irradiation in water. beilstein-journals.org The synthesis of tetrazole-based pyrazolines and isoxazolines has also been effectively carried out using ultrasonic methods, demonstrating the broad applicability of this technique. nih.gov Ultrasound-assisted synthesis is considered an environmentally sustainable process due to its high efficiency and often milder reaction conditions. nih.govresearchgate.net

Metal-Catalyzed Coupling Reactions

The functionalization of the pyrazole ring at the C4-position through metal-catalyzed cross-coupling reactions provides a versatile platform for the synthesis of complex molecules. These reactions typically involve a palladium catalyst, a ligand, a base, and a suitable solvent system. The choice of these components is critical and often depends on the specific coupling partners and the desired product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between a halide and an organoboron compound. In the context of 1-(2-chlorobenzyl)-1H-pyrazole analogues, this reaction is employed to introduce aryl or heteroaryl substituents at the C4-position. The reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, and a base like sodium carbonate or potassium carbonate. google.comacs.org The reaction is tolerant of a wide range of functional groups, making it a robust method for late-stage functionalization. nih.gov

A general method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, which can be applicable to pyrazole systems. rsc.org Furthermore, the synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been achieved using a Suzuki-Miyaura cross-coupling reaction with an XPhos Pd G2 precatalyst, demonstrating the utility of this reaction for constructing complex pyrazole derivatives. google.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Pyrazole Analogues
Reactant 1 (Halide)Reactant 2 (Boronic Acid/Ester)Catalyst/LigandBaseSolventConditionsProductYieldReference
4-Bromo-1-trityl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux, 12 h4-Phenyl-1-trityl-1H-pyrazole95% nih.gov
4-Iodo-1-trityl-1H-pyrazole2-Furylboronic acidPd(PPh₃)₄Na₂CO₃DME80 °C, 12 h4-(2-Furyl)-1-trityl-1H-pyrazole88% nih.gov
4-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄1,4-Dioxane/H₂O80 °C, 16 h4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole92% google.comnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. mit.edugoogle.com This reaction is particularly useful for the synthesis of 4-aminopyrazole derivatives. The choice of catalyst, typically a combination of a palladium precursor and a bulky electron-rich phosphine ligand, is crucial for the success of the reaction. nih.govnih.gov Studies on 4-halo-1H-1-tritylpyrazoles have shown that Pd(dba)₂ with ligands like tBuDavePhos can be effective for coupling with amines lacking a β-hydrogen. nih.gov For amines with a β-hydrogen, copper(I)-catalyzed conditions may be more suitable. nih.gov

An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed using a tBuBrettPhos-based Pd precatalyst. nih.gov

Table 2: Examples of Buchwald-Hartwig Amination on Pyrazole Analogues
Reactant 1 (Halide)Reactant 2 (Amine)Catalyst/LigandBaseSolventConditionsProductYieldReference
4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBuToluene100 °C, 1 h4-(Piperidin-1-yl)-1-trityl-1H-pyrazole91% nih.govnih.gov
4-Iodo-1-trityl-1H-pyrazoleMorpholineCuI / L-prolineK₂CO₃DMSO60 °C, 24 h4-(Morpholin-4-yl)-1-trityl-1H-pyrazole85% nih.gov
4-Bromo-1H-pyrazoleAnilinetBuBrettPhos Pd G3LiHMDSTHFrt, 12 hN-Phenyl-1H-pyrazol-4-amine85% nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This method is employed to introduce alkynyl moieties at the C4-position of the pyrazole ring. The reaction conditions are generally mild, and the reactivity of the halide follows the order I > Br > Cl. organic-chemistry.org

The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles has been studied, which provides access to 4-alkenyl-1H-pyrazoles. nih.gov While not a Sonogashira coupling, it highlights the reactivity of C4-halopyrazoles in palladium-catalyzed C-C bond formation.

Table 3: Examples of Sonogashira Coupling Reactions on Pyrazole Analogues
Reactant 1 (Halide)Reactant 2 (Alkyne)Catalyst SystemBaseSolventConditionsProductYieldReference
4-Iodo-1-trityl-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt, 5 h4-(Phenylethynyl)-1-trityl-1H-pyrazole98% nih.gov
4-Iodo-1-trityl-1H-pyrazole1-HeptynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt, 5 h4-(Hept-1-yn-1-yl)-1-trityl-1H-pyrazole92% nih.gov
4-Iodo-1-(p-methoxybenzyl)-1H-pyrazoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt, 12 h1-(4-Methoxybenzyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole85% nih.gov

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. acs.org This reaction can be used to introduce vinyl groups at the C4-position of the pyrazole ring. The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 4-alkenyl-1H-pyrazoles. nih.gov

Table 4: Examples of Heck Coupling Reactions on Pyrazole Analogues
Reactant 1 (Halide)Reactant 2 (Alkene)Catalyst/LigandBaseSolventConditionsProductYieldReference
4-Iodo-1-trityl-1H-pyrazoleMethyl acrylatePd(OAc)₂ / P(OEt)₃Et₃NDMF80 °C, 24 hMethyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate95% nih.gov
4-Iodo-1-trityl-1H-pyrazoleStyrenePd(OAc)₂ / P(OEt)₃Et₃NDMF100 °C, 48 h(E)-4-Styryl-1-trityl-1H-pyrazole45% nih.gov
4-Iodo-1-(p-methoxybenzyl)-1H-pyrazolen-Butyl acrylatePd(OAc)₂ / P(OEt)₃Et₃NDMF80 °C, 24 hn-Butyl (E)-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)acrylate88% nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

General Principles of SAR for Pyrazole (B372694) Derivatives

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which can exist in tautomeric forms. researchgate.net It is considered a "privileged scaffold" because its derivatives are known to interact with a wide range of biological targets, demonstrating activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects. mdpi.comnih.gov The SAR of pyrazole derivatives is highly dependent on the substitution pattern at the N1, C3, C4, and C5 positions.

Key structural requirements for the biological activity of pyrazole derivatives often include:

N1-Substitution : The substituent at the N1 position significantly influences the compound's pharmacokinetic and pharmacodynamic profile. Large aromatic or heteroaromatic groups at N1 are common in potent and selective inhibitors of various enzymes, such as kinases. nih.govnih.gov For instance, in a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1 position was found to be optimal for binding affinity. nih.gov

C3 and C5-Substitution : These positions are crucial for establishing key interactions with target proteins. Substituents can modulate potency, selectivity, and metabolic stability. For example, in meprin inhibitors, the introduction of different functional groups at C3 and C5 was used to modulate inhibitory activity and selectivity. nih.gov

C4-Substitution : The C4 position is often a key point for introducing groups that can fine-tune the electronic properties of the ring or establish additional binding interactions. The introduction of an amino group at this position, as seen in the title compound, can provide a critical hydrogen bond donor/acceptor site. mdpi.commdpi.com

QSAR studies on pyrazole derivatives have highlighted the importance of various physicochemical descriptors, such as lipophilicity, electronic effects, and steric parameters, in determining biological activity. nih.gov These computational models help in predicting the activity of newly designed compounds and understanding the structural features necessary for potent biological effects. mdpi.com

Specific SAR of the 1-(2-chlorobenzyl)-1H-pyrazol-4-amine Scaffold

The specific scaffold of this compound combines several key features: an N1-substituted benzyl (B1604629) group bearing a halogen, a pyrazole core, and a C4-amino group. The interplay of these moieties dictates its interaction with biological targets. SAR studies on analogous compounds, particularly kinase inhibitors, provide significant insights.

The N1-substituent is a primary determinant of a pyrazole's biological activity. In many kinase inhibitors, a substituted benzyl group at this position is crucial for achieving high potency. nih.govnih.gov The benzyl group can orient itself into hydrophobic pockets within the ATP-binding site of kinases.

A study on 1-benzyl-1H-pyrazole derivatives as Receptor Interacting Protein 1 (RIP1) kinase inhibitors revealed that the substitution pattern on the benzyl ring is critical for activity. nih.gov The lead compound in this study, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole , highlights the importance of chloro-substitution. While the title compound features a single chlorine at the ortho position, this substitution pattern is known to influence the conformation of the benzyl ring relative to the pyrazole core, thereby affecting how the molecule fits into the target's binding site. The ortho-chloro group can induce a non-planar conformation, which can be favorable for binding to some targets by minimizing steric clashes and optimizing interactions. nih.gov

In another series of kinase inhibitors based on a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety led to the inhibition of a range of kinases, including Aurora-A. nih.gov This underscores the general applicability of the N1-benzyl pyrazole motif for kinase inhibition.

The amine group at the C4 position is a key functional group that can significantly influence biological activity by acting as a hydrogen bond donor and/or acceptor. mdpi.com In the context of kinase inhibition, a C4-amino group can form critical hydrogen bonds with residues in the hinge region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors.

In a series of 1H-pyrazole-3-carboxamide derivatives designed as Fms-like receptor tyrosine kinase 3 (FLT3) inhibitors, a substituted amino group at the C4 position was essential for potent activity. mdpi.com The amino group served as a linker to a piperazine (B1678402) moiety, which occupied a hydrophilic pocket, demonstrating that the C4 position is a versatile point for introducing extensions that can probe different regions of a binding site. While the title compound has a simple NH2 group, this group's ability to form direct hydrogen bonds is a foundational aspect of its potential interactions with biological targets. mdpi.commdpi.com

Halogen substitution on the N1-benzyl ring is a well-established strategy for modulating the activity of pyrazole derivatives. nih.gov Halogens, such as chlorine, can influence the compound's electronic properties, lipophilicity, and metabolic stability. They can also participate in specific interactions, such as halogen bonding, with the target protein.

In the development of RIP1 kinase inhibitors, a systematic exploration of the substitution pattern on the N1-benzyl group was conducted. nih.gov The data shows that both the position and number of chlorine atoms significantly impact inhibitory activity. For example, moving from a single chloro-substituent to a dichloro- or trichloro-substitution pattern had varied effects on potency.

Table 1: SAR of N1-Benzyl Pyrazole Derivatives as RIP1 Kinase Inhibitors nih.gov
CompoundN1-Benzyl SubstitutionC3-SubstitutionRIP1 Kinase Inhibition (Kd, μM)Cell Necroptosis Inhibition (EC50, μM)
1a2,4-dichlorobenzyl-NO20.1400.330
4a2,4-dichlorobenzyl-NH20.1600.270
4b 2,6-dichlorobenzyl -NH2 0.078 0.160
4c2-chlorobenzyl-NH20.2300.430
4d4-chlorobenzyl-NH20.2900.700
4e2,4,6-trichlorobenzyl-NH20.1500.290

As shown in Table 1, for the C3-amino pyrazole series, the 2,6-dichlorobenzyl analog (4b ) was the most potent, suggesting that substitution at both ortho positions is optimal for RIP1 inhibition. nih.gov The 2-chlorobenzyl analog (4c ), which is structurally very similar to the title compound, showed potent activity, albeit slightly less than the 2,6-dichloro analog. nih.gov This indicates that the 2-chloro substitution is a favorable feature for this particular target.

Modifications at other positions on the pyrazole ring, particularly C3 and C5, are critical for tuning the molecule's properties. In the RIP1 kinase inhibitor series, replacing the C3-nitro group of the initial hit with a C3-amino group led to a slight improvement in cellular activity (compare 1a and 4a in Table 1). nih.gov This highlights the electronic and hydrogen-bonding contribution of the substituent at this position. Further modifications at the C3 position with various amide and sulfonamide groups were explored to optimize interactions within the kinase binding site. nih.gov

Similarly, in pyrazole-based cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position and a carboxamido group at the C3-position were identified as crucial for potent and selective activity. nih.gov These findings demonstrate that while the N1 and C4 substituents of the title compound are key anchors, further optimization through C3 and C5 modifications would be a rational strategy for developing potent and selective agents for a given biological target.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For N-benzyl pyrazole derivatives, the rotational freedom around the bond connecting the benzyl group to the pyrazole nitrogen allows the molecule to adopt various conformations. The specific conformation stabilized within a protein's binding pocket determines the binding affinity.

As noted, the presence of an ortho-substituent like the chlorine atom in This compound can restrict this rotation, predisposing the molecule to a particular low-energy conformation that may be more favorable for binding. nih.gov

Crystallographic studies of kinase inhibitors have provided direct evidence of how N-substituents influence binding modes. In a study of Aurora kinase inhibitors, analogs with a 1-benzyl-1H-pyrazol-4-yl moiety were analyzed. nih.gov It was found that modifications to the benzyl group led to distinct differences in the binding orientation. Some analogs interacted with the P-loop of the kinase, while others with bulkier groups on the benzyl ring engaged with different regions, such as the post-hinge region. nih.gov This conformational flexibility and the ability to adopt different binding modes depending on substitution illustrates the complex stereochemical influences on activity and provides a basis for designing inhibitors with improved selectivity and potency.

Development and Validation of QSAR Models for Pyrazole-Based Compounds

Development and Validation of QSAR Models for Pyrazole-Based Compounds

The development of robust QSAR models is a critical step in modern drug design, enabling the prediction of biological activity and the prioritization of compounds for synthesis and testing. For pyrazole derivatives, various 2D and 3D-QSAR models have been successfully developed to elucidate the structural requirements for a range of biological targets.

The process typically begins with the compilation of a dataset of pyrazole analogues with experimentally determined biological activities, often expressed as pIC50 values. mdpi.com These datasets are then divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.comnih.gov Common statistical methods employed for model generation include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest. researchgate.netwiley.com

A study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors utilized both PLS and stepwise MLR (SW-MLR) methods to construct 2D-QSAR models. nih.gov Another research effort focused on pyrazole derivatives as hypoglycemic agents employed both MLR and Random Forest regression to build their QSAR models. researchgate.net For a series of aminopyrimidinyl pyrazole analogs targeting the PLK1 enzyme, hybrid 3D-QSAR models (CoMFA and CoMSIA) were developed by combining two different datasets of compounds with similar scaffolds. mdpi.comnih.gov

The Organization for Economic Co-operation and Development (OECD) provides stringent guidelines for the validation of QSAR models to ensure their reliability for regulatory purposes, and many studies on pyrazole derivatives adhere to these principles. nih.gov

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. A wide array of descriptors has been utilized in the QSAR analysis of pyrazole compounds, reflecting the diverse structural features that can influence their activity. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and the number of specific atom types or functional groups. ucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects of molecular shape, size, and branching.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govucsb.edu

Physicochemical Descriptors: A commonly used descriptor in this category is the logarithm of the octanol-water partition coefficient (logP), which quantifies the hydrophobicity of a molecule. nih.govucsb.edu

In a QSAR study of 1,3,4-trisubstituted pyrazoles, key descriptors identified as influencing biological activity included the topological charge index, the octanol-water partition coefficient (XlogP), and the total molecular surface area. For a series of pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazine sulfonamides, quantum-chemical descriptors were found to be critical for the compounds' activities. researchgate.net The table below presents a selection of molecular descriptors that have been employed in the QSAR modeling of pyrazole derivatives.

Descriptor CategorySpecific Descriptor ExampleDescription
Physicochemical QPlogPo/wLogarithm of the octanol-water partition coefficient, a measure of hydrophobicity. nih.gov
Electronic Dipole MomentA measure of the overall polarity of the molecule. nih.gov
Topological Polar Surface Area (PSA)The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties. nih.gov
Constitutional Violations of Lipinski's Rule of FiveIndicates the likelihood of a compound being orally active. nih.gov
Quantum-Chemical HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. ucsb.edu

Statistical Validation of QSAR Models (e.g., R², Q², RMSE)

The predictive ability and robustness of a QSAR model are assessed through rigorous statistical validation. Several key parameters are commonly reported in the literature for pyrazole-based QSAR models:

Coefficient of Determination (R²): This parameter measures the goodness of fit of the model to the training set data. A value closer to 1.0 indicates a better fit.

Cross-validated Coefficient of Determination (Q²): Typically calculated using the leave-one-out (LOO) method, Q² assesses the internal predictive ability of the model. A large difference between R² and Q² (e.g., > 0.3) can suggest overfitting of the model. nih.gov

Root Mean Square Error (RMSE): This metric quantifies the average error between the predicted and observed activity values. Lower RMSE values indicate a more accurate model.

For a QSAR model to be considered predictive, it is generally accepted that Q² should be greater than 0.5 and R² should be greater than 0.6. nih.gov The following table provides examples of statistical validation parameters from various QSAR studies on pyrazole derivatives.

QSAR Model SubjectRMSEReference
Pyrazole derivatives as hypoglycemic agents (MLR model)0.820.800.25 researchgate.net
Pyrazole derivatives as hypoglycemic agents (Random Forest model)0.900.850.20 researchgate.net
Aminopyrimidinyl pyrazole analogs as PLK1 inhibitors (CoMFA model)0.9050.628- mdpi.comnih.gov
Aminopyrimidinyl pyrazole analogs as PLK1 inhibitors (CoMSIA model)0.8950.580- mdpi.comnih.gov

Application of QSAR for Rational Design of Potent Analogues

One of the most significant applications of QSAR is in the rational design of new, more potent analogues. By interpreting the QSAR models, medicinal chemists can identify which structural modifications are likely to enhance biological activity.

For instance, a 3D-QSAR study on pyrazole derivatives as anticancer agents allowed for the identification of molecular properties with the highest impact on antitumor activity. This information guided the design of new compounds, and subsequent synthesis and testing showed good agreement between the predicted and measured activities. researchgate.net In another study, after developing and validating 2D-QSAR models for 1H-pyrazole-1-carbothioamide derivatives, researchers designed eleven new compounds with predicted high potency as EGFR kinase inhibitors. nih.gov Similarly, a hybrid 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors led to the proposal of approximately 38 new potential inhibitors with higher predicted activity than the most active compounds in the original dataset. nih.gov

While no specific QSAR studies have been published for this compound, the general principles derived from QSAR analyses of related pyrazole structures can offer valuable insights. For example, SAR studies on N-substituted pyrazoles have shown that the introduction of a benzyl moiety at the N1 position is often well-tolerated and can be a vector for further structural modifications to enhance activity. The insights from such studies suggest that modifications to the 2-chlorobenzyl group of this compound, such as altering the substitution pattern on the phenyl ring, could be a promising strategy for optimizing its biological profile, guided by the principles of QSAR.

Molecular Mechanisms of Action and Target Interactions Pre Clinical Focus

Elucidation of Specific Protein Targets and Binding Sites

The pyrazole (B372694) scaffold is a well-established pharmacophore found in numerous compounds that target a variety of proteins. Research into pyrazole derivatives often points towards their interaction with enzyme active sites.

The interaction of pyrazole derivatives with enzyme active sites is a key area of study. Molecular modeling and experimental studies of various pyrazole-containing compounds have revealed several common types of non-covalent interactions that are crucial for their binding affinity and biological activity. These interactions include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the amine group at the 4-position of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine can act as a hydrogen bond donor. These interactions are fundamental to the stable binding of ligands to protein targets. For instance, in studies of pyrazole derivatives targeting cyclooxygenase-2 (COX-2), hydrogen bonds with key amino acid residues like arginine and tyrosine in the active site are frequently observed. nih.govnih.gov

Hydrophobic Interactions: The benzyl (B1604629) and chlorophenyl groups of the molecule can engage in hydrophobic interactions with nonpolar pockets within an enzyme's active site. These interactions are critical for the proper orientation and stabilization of the ligand-enzyme complex. nih.gov

Table 1: Summary of Potential Molecular Interactions for Pyrazole Derivatives

Interaction Type Description Potential Residues Involved
Hydrogen Bonding Formation of hydrogen bonds between the ligand and protein. Arginine, Tyrosine, Serine
Hydrophobic Pockets Interaction of nonpolar parts of the ligand with hydrophobic regions of the protein. Valine, Leucine, Isoleucine
π-π Stacking Stacking of aromatic rings of the ligand and protein. Phenylalanine, Tyrosine, Tryptophan

The mode of enzyme inhibition by a compound, whether competitive, non-competitive, or other types, is crucial for understanding its mechanism of action. A competitive inhibitor binds to the same active site as the natural substrate, while a non-competitive inhibitor binds to a different site on the enzyme. nih.gov There is currently a lack of specific published research to definitively classify this compound as a competitive or non-competitive inhibitor for any specific enzyme. Further enzymatic assays would be required to determine its inhibitory mechanism.

Investigations into DNA Binding and Intercalation

While some nitrogen-containing heterocyclic compounds are known to interact with DNA, there is no direct evidence in the reviewed scientific literature to suggest that this compound functions through DNA binding or intercalation. The primary mechanism of action for most pyrazole-based therapeutic candidates involves protein targets rather than direct interaction with nucleic acids.

Allosteric Modulation of Protein Function

Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Certain pyrazole derivatives have been identified as positive allosteric modulators (PAMs) of specific receptors, such as the M4 muscarinic acetylcholine (B1216132) receptor. sigmaaldrich.comnih.gov This suggests that the pyrazole scaffold can be accommodated in allosteric binding sites. However, there are no specific studies to date that have investigated or confirmed this compound as an allosteric modulator of any protein.

Impact on Cellular Signaling Pathways (e.g., MAPK pathway)

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some pyrazole derivatives have been investigated as inhibitors of key kinases in this pathway, such as p38α MAPK. nih.gov Inhibition of this pathway can have significant therapeutic effects, particularly in cancer and inflammatory diseases. While this indicates a potential area of activity for pyrazole compounds, there is no specific data linking this compound to the modulation of the MAPK pathway or any other specific cellular signaling cascade.

Spectroscopic Probes for Ligand-Target Interactions (e.g., NMR, FTIR, Raman)

A variety of spectroscopic techniques are invaluable in elucidating the interactions between a ligand and its target protein.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the binding site and the conformational changes in both the ligand and the protein upon complex formation.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the ligand and protein, which can be altered upon binding. nih.gov These techniques can provide insights into the changes in the chemical environment and the formation of new interactions, such as hydrogen bonds. drugbank.com

While these techniques are generally applicable to the study of ligand-target interactions, specific spectroscopic studies detailing the binding of this compound to a protein target are not currently available in the public domain.

Computational Chemistry and in Silico Approaches in the Study of 1 2 Chlorobenzyl 1h Pyrazol 4 Amine

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 1-(2-chlorobenzyl)-1H-pyrazol-4-amine, and a protein target.

Molecular docking simulations are employed to predict how this compound might bind to the active site of various protein targets. The pyrazole (B372694) scaffold is a key feature in many protein kinase inhibitors, and docking studies on related pyrazole derivatives have shown that this core structure often forms crucial hydrogen bonds with the hinge region of the kinase domain. mdpi.comnih.gov For instance, in studies of pyrazole derivatives targeting cyclin-dependent kinase 2 (CDK2), the pyrazole nitrogen atoms are often involved in hydrogen bonding with key amino acid residues like Leu83. nih.gov

The binding affinity, often expressed as a binding energy (in kcal/mol or kJ/mol), is a critical parameter that indicates the strength of the interaction. Lower binding energies suggest a more stable ligand-protein complex. Docking studies on a variety of pyrazole derivatives against protein kinases such as VEGFR-2 and CDK2 have revealed binding energies ranging from -8 to -11 kJ/mol. researchgate.netnih.gov These interactions are typically stabilized by a combination of hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket. researchgate.netnih.gov For this compound, it is predicted that the 2-chlorobenzyl group would occupy a hydrophobic pocket within the target protein's active site, while the pyrazol-4-amine moiety would be available for hydrogen bonding interactions.

Table 1: Representative Binding Affinities of Pyrazole Derivatives with Protein Kinases

Pyrazole DerivativeProtein Target (PDB ID)Binding Energy (kJ/mol)Interacting ResiduesReference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.09- researchgate.net
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2 (2VTO)-10.35- nih.gov
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeCDK2- (Ki = 0.005 µM)- nih.gov
Pyrazole-based analogCDK2-Glu82, Leu83, Asp145 nih.gov

This table presents data for structurally related pyrazole derivatives to illustrate the typical binding affinities and interactions observed in this class of compounds.

Virtual High-Throughput Screening (HTVS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chemmethod.comresearchgate.net This method has been successfully employed to discover novel inhibitors based on the pyrazole scaffold.

In one such study, HTVS was used to screen a library of over 12,000 pyrazole compounds against Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.com This screening led to the identification of several potent inhibitors. chemmethod.com Similarly, a virtual screen of approximately 340,000 small molecules identified a novel pyrazole-scaffold-based proteasome inhibitor. acs.orgresearchgate.net These examples underscore the power of HTVS in leveraging the structural features of the pyrazole core to identify new and diverse molecular scaffolds with therapeutic potential. The process allows for the rapid and cost-effective exploration of vast chemical spaces, prioritizing compounds for further experimental validation. chemmethod.comresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

DFT calculations are instrumental in understanding the electronic properties of this compound. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For pyrazole derivatives, these calculations help in understanding the intramolecular charge transfer that can occur. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the chlorine atom, indicating these as sites for electrophilic attack. Conversely, the amine hydrogens would exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.netresearchgate.net

Table 2: Representative DFT-Calculated Reactivity Descriptors for a Pyrazole Derivative

ParameterValueReference
HOMO Energy- nih.govresearchgate.net
LUMO Energy- nih.govresearchgate.net
HOMO-LUMO Energy Gap~0.4 Hartree researchgate.net
Dipole Moment- nih.gov

This table illustrates the types of data obtained from DFT calculations for a representative pyrazole compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, as specific data for this compound is not available in the provided search results.

DFT calculations can also predict spectroscopic properties with a high degree of accuracy. This includes nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and Raman). iu.edu.sa By comparing the calculated spectra with experimental data, the molecular structure can be confirmed and the vibrational modes can be assigned. nih.gov For instance, the characteristic stretching frequencies of N-H, C-H, and C-N bonds can be calculated and compared to experimental FT-IR spectra. nih.gov Theoretical calculations of NMR chemical shifts are performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. iu.edu.sa

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Tetrazole (a related N-heterocycle)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Reference
N-H stretch-~3500 researchgate.net
Ring stretch~1525~1520 researchgate.net
Ring deformation~1450~1445 researchgate.net

This table provides an example of the correlation between experimental and DFT-calculated vibrational frequencies for a related heterocyclic compound, demonstrating the predictive power of this method.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex over time.

While specific MD simulation studies on this compound are not available in the provided search results, the methodology is frequently applied to promising hits from molecular docking studies. For related pyrazole-based inhibitors, MD simulations have been used to confirm the stability of the binding mode predicted by docking. These simulations can reveal fluctuations in the ligand's position within the binding site and changes in the protein's conformation upon ligand binding. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. A stable RMSD over the simulation time suggests a stable binding interaction.

Assessment of Ligand-Target Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, used to study the physical movement of atoms and molecules over time. eurasianjournals.com For this compound, once a potential biological target (such as a protein kinase, a common target for pyrazole derivatives) is identified through methods like molecular docking, MD simulations can be employed to assess the stability of the ligand-target complex. nih.govresearchgate.net

The process involves placing the docked complex in a simulated physiological environment, typically a box of water molecules and ions, and then calculating the forces between atoms and their subsequent motions using Newton's laws of motion. Over a simulation period of nanoseconds to microseconds, the trajectory of the complex provides deep insights into its dynamic behavior. nih.gov

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms from their initial position over time. A stable, converging RMSD value suggests that the protein has reached equilibrium and that the binding of the ligand does not induce significant, destabilizing structural changes.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, revealing their flexibility. Analysis of the RMSF of residues in the binding pocket can show which residues are key for interacting with the ligand and how their flexibility changes upon binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between this compound and the target protein throughout the simulation is a strong indicator of stable binding. For instance, the pyrazole nitrogen atoms and the 4-amino group are potential hydrogen bond donors and acceptors.

These simulations validate the initial docking pose and provide a dynamic picture of the binding, confirming that the ligand remains stably bound within the target's active site. rsc.org

Table 1: Illustrative MD Simulation Stability Data for a Hypothetical this compound-Kinase Complex This table presents hypothetical data representative of what would be analyzed in an MD simulation study.

Analysis MetricResultInterpretation
Average RMSD of Protein Backbone1.8 ÅThe complex is stable with minor structural deviations.
Average RMSF of Binding Site Residues0.9 ÅBinding site residues show low fluctuation, indicating stable interactions.
Key Hydrogen Bond Occupancy (e.g., with Ala807)85%A persistent hydrogen bond contributes significantly to binding stability. nih.gov

Analysis of Solvent Effects and Binding Free Energy Calculations

While MD simulations confirm the stability of a ligand-protein complex, calculating the binding free energy (ΔG_bind) offers a quantitative prediction of the binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used for this purpose. nih.govtandfonline.com These techniques calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.

The calculation is performed on snapshots taken from the stable part of an MD simulation trajectory. nih.gov The total binding free energy is a sum of several components:

Van der Waals Energy: Contributions from weak, short-range attractions and repulsions.

Electrostatic Energy: The energy from the electrostatic interactions between the ligand and the protein.

Polar Solvation Energy: The energy cost of desolvating the ligand and the protein's binding site as they come together. This is calculated using either the Poisson-Boltzmann or Generalized Born model.

Nonpolar Solvation Energy: The energy related to the hydrophobic effect, often estimated from the solvent-accessible surface area (SASA).

These calculations provide a more accurate estimation of binding affinity than simple docking scores because they account for solvent effects and ligand/protein flexibility. tandfonline.comresearchgate.net The results can discriminate between active and inactive compounds and help rationalize why certain analogs of this compound might have higher potency. nih.gov For example, a negative binding free energy indicates a favorable binding process. researchgate.net

Table 2: Example Binding Free Energy Decomposition for a Hypothetical this compound Complex using MM/GBSA This table contains hypothetical data modeled on findings for pyrazole inhibitors. nih.govtandfonline.com

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.5
Electrostatic Energy (ΔE_elec)-20.1
Polar Solvation Energy (ΔG_polar)+35.8
Nonpolar Solvation Energy (ΔG_nonpolar)-4.2
Total Binding Free Energy (ΔG_bind)-34.0

Cheminformatics and Data Mining

Cheminformatics involves the use of computational tools to analyze chemical data, enabling researchers to identify trends and relationships within large datasets of molecules.

Analysis of Structure Databases for Analogous Compounds and Activity Patterns

Large public and commercial databases such as ChEMBL, PubChem, and Reaxys contain vast amounts of information on chemical structures and their associated biological activities. researchgate.net For this compound, these databases can be mined to find structurally analogous compounds. Using substructure or similarity searching, one can retrieve all compounds containing, for example, the 1-aryl-1H-pyrazol-4-amine core.

The analysis of this retrieved data allows for the identification of Structure-Activity Relationships (SAR). mdpi.comnih.gov By comparing the structures of known active and inactive analogs, researchers can deduce which functional groups at specific positions on the pyrazole ring are beneficial or detrimental to activity. acs.orgnih.gov For instance, analysis might reveal that a halogen at the para-position of the N1-benzyl ring consistently increases potency against a particular target, providing a rationale for the 2-chloro substitution in the title compound. nih.govmdpi.com This information is critical for guiding the design of new, more potent analogs.

Table 3: Interactive Table of Hypothetical Analogs and Activity Patterns This interactive table presents a hypothetical SAR analysis for analogs of this compound, where users can sort by activity to observe trends.

Compound IDN1-SubstituentC4-SubstituentHypothetical Activity (IC₅₀, µM)
Analog-1Benzyl (B1604629)-NH₂5.2
Analog-22-Chlorobenzyl-NH₂1.8
Analog-34-Chlorobenzyl-NH₂0.9
Analog-42-Fluorobenzyl-NH₂2.5
Analog-52-Chlorobenzyl-NH-Acetyl15.0

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netej-chem.org For a set of pyrazole analogs with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. nih.gov

The process involves:

Data Collection: Assembling a dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values). nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, topological surface area, electronic energy). acs.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is created that links a subset of the most relevant descriptors to the biological activity. acs.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

A validated QSAR model can then be used to predict the biological activity of this compound and to prioritize the synthesis of other novel analogs with potentially high activity. nih.gov

Table 4: Example of a QSAR Model for Pyrazole Derivatives This table shows a hypothetical QSAR equation and its statistical validation parameters, based on published studies. nih.govacs.orgnih.gov

Hypothetical QSAR Model
Model EquationpIC₅₀ = 0.5 * (a_logP) - 0.2 * (TPSA) + 1.5 * (ESP_min) + 3.5
Statistical ParameterValue
Correlation Coefficient (r²)0.85
Cross-validated r² (q²)0.72
Number of Compounds (n)30
InterpretationThe model suggests that higher lipophilicity (a_logP) and more negative electrostatic potential (ESP_min) increase activity, while a larger topological polar surface area (TPSA) decreases it. The statistical values indicate a robust and predictive model.

Artificial Intelligence and Machine Learning in Pyrazole Drug Discovery

The explosion of "big data" in chemistry and biology has paved the way for more advanced computational techniques like artificial intelligence (AI) and machine learning (ML), particularly deep learning. frontiersin.orgnih.gov

Deep Learning for Property Prediction and Generative Design

Deep learning, a subset of machine learning, utilizes complex neural networks with many layers to learn intricate patterns from vast amounts of data. researchgate.net In drug discovery, this has two transformative applications relevant to the study of this compound. arxiv.org

Property Prediction: Deep neural networks (DNNs) can be trained on large databases of molecules with known properties to create highly accurate predictive models. frontiersin.org Unlike traditional QSAR, which often relies on pre-calculated descriptors, deep learning models can learn relevant features directly from the molecular structure (represented as a graph or a SMILES string). These models can predict a wide range of properties for this compound, including its bioactivity against multiple targets, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, and physicochemical properties. nih.govresearchgate.net

Generative Design: Beyond prediction, deep learning can be used for de novo drug design. Generative models, such as Variational Autoencoders (VAEs) or Generative Adversarial Networks (GANs), can be trained on a library of known active compounds, like pyrazole derivatives. arxiv.orgmdpi.com Once trained, the model "learns" the underlying rules of what makes a pyrazole derivative "drug-like" and active. It can then be prompted to generate novel molecular structures that are similar to the input data but are entirely new. Starting with the this compound scaffold, a generative model could suggest new substitutions or modifications to optimize its properties, creating a focused library of promising new candidates for synthesis.

Graph Neural Networks for Molecular Representation

The application of GNNs to predict molecular properties is a rapidly growing area of research in drug discovery and materials science. arxiv.orgarxiv.org These models can be trained on large datasets of molecules with known properties to predict a wide range of endpoints, from physicochemical properties like solubility and lipophilicity to biological activities such as binding affinity to a target protein. medium.comunivie.ac.at For this compound, a GNN could be trained to predict its potential efficacy as a kinase inhibitor, its metabolic stability, or its off-target effects. The strength of GNNs lies in their ability to learn structure-property relationships directly from the molecular graph, potentially identifying novel chemical patterns that are not apparent from traditional analysis methods. nih.gov

The initial step in using a GNN for molecular representation involves converting the molecule into a graph structure. For this compound, this would involve defining a set of nodes corresponding to each atom (carbon, nitrogen, chlorine, and hydrogen) and a set of edges for each covalent bond. Each node and edge can be associated with a feature vector that describes its properties. For instance, a node feature vector might include the atom's element type, hybridization state, formal charge, and whether it is part of a ring system. Similarly, an edge feature vector could describe the bond type (single, double, aromatic) and whether it is part of a ring.

The following table illustrates a hypothetical node feature vectorization for a subset of atoms in this compound:

Atom IndexElementAtomic NumberFormal ChargeIs AromaticIs in Ring
1C60TrueTrue
2C60TrueTrue
3N70TrueTrue
4N70TrueTrue
5C60TrueTrue
6N70FalseFalse
7C60FalseFalse
8C60TrueTrue
9C60TrueTrue
10Cl170FalseFalse

Once the molecular graph is constructed, the GNN can be trained. During training, the model learns to update the node embeddings by aggregating information from their neighbors. After several rounds of message passing, a final graph-level representation is typically obtained by pooling the node embeddings. This graph embedding can then be fed into a standard neural network layer to predict the desired property. The ability of GNNs to learn from the inherent structure of molecules makes them a promising tool for the in silico study of compounds like this compound, potentially accelerating the discovery and development of new therapeutic agents. arxiv.org

Research has shown that different GNN architectures, such as Graph Convolutional Networks (GCN), Graph Attention Networks (GAT), and Message Passing Neural Networks (MPNN), can be applied to molecular property prediction. oup.comrsc.org The choice of architecture can influence the model's performance on a given task. For instance, attention-based models can learn to assign different weights to neighboring atoms, allowing them to focus on more relevant parts of the molecule for a specific prediction. rsc.org The interpretability of GNN models is also an active area of research, with methods being developed to understand which parts of a molecule are most influential in a model's prediction, providing valuable insights for medicinal chemists. nih.gov

Future Perspectives in Pyrazole Research

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The synthesis of pyrazole (B372694) derivatives is evolving from traditional methods towards more scalable and environmentally benign processes. researchgate.net Green chemistry principles are increasingly being integrated into synthetic protocols to minimize hazardous waste and improve efficiency. nih.govcitedrive.com This shift involves the use of green solvents like water, solvent-free reaction conditions, microwave-assisted synthesis, and the development of recyclable catalysts. nih.govthieme-connect.comthieme-connect.com

Recent advancements focus on one-pot, multicomponent reactions (MCRs) that allow for the construction of complex pyrazole structures in a single step from simple precursors. researchgate.netmdpi.com For instance, nano-ZnO has been used as a highly efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com Similarly, the use of a "3D platelike ternary-oxo-cluster" (NaCoMo) as a catalyst has shown exceptional activity in the condensation and cyclization reactions to form pyrazoles with impressive yields. mdpi.com These methods not only enhance the atom economy but are also operationally simple, making them suitable for large-scale production. citedrive.com The exploration of aqueous media for pyrazole synthesis, both with and without catalysts, is another significant area of research, aiming to replace hazardous organic solvents. thieme-connect.comthieme-connect.com

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives

Feature Traditional Methods Green Synthetic Methods
Solvents Often rely on volatile and hazardous organic solvents. Emphasize the use of water, ionic liquids, or solvent-free conditions. thieme-connect.comthieme-connect.com
Catalysts May use stoichiometric amounts of harsh reagents (e.g., strong acids/bases). Employ recyclable, heterogeneous catalysts (e.g., nano-ZnO, clays). thieme-connect.commdpi.com
Energy Source Conventional heating, often requiring long reaction times. Alternative energy sources like microwave or ultrasound irradiation to accelerate reactions. mdpi.com
Efficiency Often involve multiple steps with purification at each stage. Focus on one-pot, multicomponent reactions for higher atom economy and efficiency. nih.govmdpi.com

| Sustainability | Generate significant chemical waste. | Designed to be environmentally benign with reduced waste generation. nih.govcitedrive.com |

Development of Multi-Targeted Pyrazole Derivatives for Complex Diseases

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions. nih.govmdpi.com Consequently, there is a growing trend in developing multi-targeted agents, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.gov The pyrazole scaffold has proven to be a versatile framework for designing such multi-kinase inhibitors. mdpi.commdpi.com

Numerous pyrazole-containing compounds are being investigated for their ability to inhibit several protein kinases involved in oncogenic signaling pathways. mdpi.comnih.gov For example, pyrazole derivatives have been designed as inhibitors of targets like vascular endothelial growth factor receptors (VEGFRs), epidermal growth factor receptor (EGFR), Bcr-Abl, and Aurora kinases. mdpi.comnih.gov By hitting multiple nodes in a disease network, these multi-targeted derivatives may offer enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms that arise from pathway redundancy or activation of alternate pathways. mdpi.com Beyond cancer, pyrazole-based compounds are also being explored as multi-target agents for Alzheimer's disease by inhibiting both cholinesterases and carbonic anhydrases. nih.govresearchgate.net

Table 2: Examples of Multi-Targeted Pyrazole Derivatives in Research

Compound Class/Example Targeted Diseases Key Molecular Targets Reference
Ruxolitinib Myelofibrosis, Polycythemia Vera JAK1, JAK2 mdpi.com
Crizotinib Non-Small Cell Lung Cancer ALK, ROS1, c-Met mdpi.com
Encorafenib Melanoma BRAF V600E mdpi.com
Sulfonamide-pyrazoles Alzheimer's Disease, Glaucoma Cholinesterases (AChE, BChE), Carbonic Anhydrases (hCA I, II) nih.gov

| Sorafenib Analogs | Various Cancers | Multi-kinase (e.g., VEGFR, PDGFR, Raf kinases) | mdpi.com |

Advanced Pre-clinical Efficacy Studies Incorporating Organoid and 3D Cell Culture Models

Preclinical drug evaluation is undergoing a significant transformation with the adoption of three-dimensional (3D) cell culture models, such as spheroids and organoids. nih.govnih.gov These models more accurately replicate the complex microenvironment, cell-cell interactions, and physiological gradients of in vivo tissues compared to traditional 2D monolayer cultures. nih.govfrontiersin.org The limitations of 2D models, which often fail to predict clinical efficacy, have driven the development of these more physiologically relevant systems for testing pyrazole derivatives. nih.gov

Patient-derived tumor organoids (PDTOs), in particular, are emerging as powerful tools in oncology research. nih.govnih.gov PDTOs can be generated from a patient's own tumor tissue and retain the original tumor's genetic and phenotypic heterogeneity. nih.govmdpi.com This allows for preclinical efficacy studies on a personalized level, assessing how a specific patient's cancer might respond to a novel pyrazole-based therapeutic. nih.gov These advanced models are being used for high-throughput drug screening and to investigate mechanisms of drug resistance, providing more predictive data before moving to clinical trials. frontiersin.orgmdpi.com The use of 3D bioprinting to create even more complex "assembloids" that include immune cells and stromal components further enhances the predictive power of these preclinical models. nih.gov

Table 3: Comparison of In Vitro Preclinical Models

Model Type Description Advantages Limitations
2D Monolayer Culture Cells grown as a single layer on a flat surface. Easy to maintain, low cost, suitable for high-throughput screening. Lacks tissue architecture, altered gene expression, poor prediction of in vivo response. nih.gov
3D Spheroids Self-assembled spherical aggregates of cancer cells. Better represents cell-cell interactions and nutrient/oxygen gradients. Lacks cellular diversity and complex tissue structure of a tumor.

| Organoids | Self-organizing 3D structures grown from stem cells or patient tissues that mimic organ structure and function. frontiersin.org | Recapitulate tissue-specific architecture, genetic heterogeneity, and are predictive of patient drug response. nih.govmdpi.com | More complex and costly to culture, potential for variability. nih.gov |

Integration of Omics Data (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

To fully understand the mechanism of action of novel pyrazole derivatives, researchers are increasingly integrating large-scale "omics" data into the drug discovery pipeline. nih.gov Technologies such as genomics, transcriptomics (RNA-seq), proteomics, and metabolomics provide a global snapshot of the molecular changes induced by a compound, moving beyond the analysis of a single target. nih.gov This systems-level approach is crucial for identifying all relevant biological pathways a drug modulates, uncovering potential off-target effects, and discovering biomarkers for patient stratification. nih.gov

For instance, treating cancer cells with a novel pyrazole compound and subsequently analyzing changes in their proteome can reveal the full spectrum of affected signaling pathways. mdpi.com Metabolomics, the study of small molecule metabolites, can provide insights into how a drug alters cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov By combining metabolomic profiling of drug responses with chemogenomic profiles, researchers can rationally design effective drug combinations. nih.gov The integration of these diverse omics datasets into mechanistic models and computational platforms allows for a more comprehensive understanding of a drug's effects and helps predict clinical outcomes. nih.govnewschool.edu

Table 4: Application of Omics Technologies in Pyrazole Research | Omics Technology | Information Provided | Application in Drug Discovery | Reference | | :--- | :--- | :--- | :--- | | Transcriptomics | Measures gene expression levels (RNA). | Identifies drug-regulated genes and pathways; biomarker discovery. nih.govmdpi.com | | Proteomics | Quantifies protein abundance and post-translational modifications. | Elucidates drug targets and off-targets; understands signaling network perturbations. | | Metabolomics | Profiles endogenous small molecule metabolites. | Reveals drug-induced metabolic shifts; identifies mechanisms of action and toxicity. nih.gov | | Genomics | Analyzes the complete DNA sequence. | Identifies genetic mutations that confer drug sensitivity or resistance. |

Innovations in Computational Drug Design for Pyrazole Scaffolds

Computational approaches are indispensable in modern drug discovery, accelerating the design and optimization of novel therapeutics. researchgate.net For the pyrazole scaffold, a variety of in silico techniques are being employed to enhance the potency, selectivity, and pharmacokinetic properties of new drug candidates. mdpi.com Structure-based drug design (SBDD) is a key strategy, utilizing the 3D crystal structure of a target protein to design pyrazole derivatives that fit precisely into the active site. nih.govacs.orgnih.gov

Molecular docking studies predict the binding mode and affinity of pyrazole derivatives to their targets, guiding the synthesis of more effective compounds. mdpi.comrsc.org Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical relationships between the chemical structure of pyrazole compounds and their biological activity, enabling the prediction of potency for newly designed molecules. nih.gov More advanced methods like free energy perturbation (FEP+) are being used to accurately predict binding affinities, allowing for the discovery of highly potent and selective inhibitors through rational, computationally-driven modifications. monash.edu These computational tools not only reduce the time and cost associated with traditional trial-and-error screening but also foster innovation by allowing chemists to explore a vast chemical space virtually. researchgate.net

Table 5: Computational Tools in Pyrazole Drug Design | Computational Method | Description | Application | Reference | | :--- | :--- | :--- | :--- | | Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Virtual screening of compound libraries; predicting binding modes to guide optimization. mdpi.comrsc.org | | QSAR | Correlates variations in chemical structure with changes in biological activity. | Predicts the activity of novel compounds before synthesis; guides lead optimization. nih.gov | | Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assesses the stability of the drug-target complex and conformational changes. rsc.org | | Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Rapidly identifies novel scaffolds and lead compounds for a specific target. researchgate.net | | Free Energy Perturbation (FEP+) | Calculates the difference in binding free energy between two ligands. | Accurately predicts the impact of chemical modifications on potency for lead optimization. monash.edu |

Q & A

Q. What are the common synthetic routes for 1-(2-chlorobenzyl)-1H-pyrazol-4-amine, and how are intermediates characterized?

  • Methodological Answer: A typical synthesis involves condensation of 2-chlorobenzyl halides with pyrazole precursors. For example, intermediates like α,β-unsaturated ketones are generated by reacting pyrazole derivatives with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under basic conditions . Subsequent reactions with nitrile-based reagents (e.g., malononitrile) yield the pyrazole-4-amine scaffold. Characterization relies on IR spectroscopy (C=O and NH₂ stretches) and ¹H/¹³C NMR to confirm regiochemistry and substituent placement .

Q. How is the purity of this compound validated, and what analytical techniques are critical?

  • Methodological Answer: Purity (>95%) is confirmed via HPLC with UV detection at 254 nm, coupled with mass spectrometry (HRMS-ESI) for molecular ion verification (e.g., [M+H]⁺ peaks) . Elemental analysis (C, H, N) and melting point determination (e.g., 104–107°C for analogs) further validate structural integrity .

Q. What are the key spectral signatures for distinguishing this compound from its structural analogs?

  • Methodological Answer: ¹H NMR : Aromatic protons from the 2-chlorobenzyl group appear as a multiplet at δ 7.2–7.5 ppm, while the pyrazole C4-amine proton resonates as a singlet near δ 6.8 ppm. ¹³C NMR distinguishes the chlorinated aromatic carbons (δ ~125–135 ppm) and the pyrazole ring carbons (δ ~140–150 ppm) . IR shows NH₂ stretches at 3300–3500 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in cross-coupling steps?

  • Methodological Answer: Low yields (e.g., 17.9% in Pd-mediated couplings) are addressed by:
  • Using cesium carbonate as a base to enhance nucleophilicity.
  • Adding copper(I) bromide as a catalyst for Ullmann-type couplings .
  • Solvent optimization (e.g., DMF for polar intermediates, dichloroethane for amide formation) .
    Monitoring reaction progress via TLC with UV visualization ensures timely quenching.

Q. What strategies are employed to resolve contradictions in reported biological activities of pyrazole-4-amine derivatives?

  • Methodological Answer: Discrepancies in antimicrobial or antitubulin activity often arise from:
  • Purity discrepancies : Re-analyzation via HPLC and HRMS to exclude impurities .
  • Assay variability : Standardizing protocols (e.g., MIC tests for antimicrobial activity with ATCC strains) and including positive controls (e.g., ciprofloxacin) .
  • Structural analogs : Testing substituent effects (e.g., replacing 2-chlorobenzyl with trifluoroethyl groups) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

  • Methodological Answer:
  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the benzyl ring to assess effects on σ receptor binding .
  • Bioisosteric replacement : Replace the pyrazole ring with isoxazoles or triazoles to modulate metabolic stability .
  • In silico modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like tubulin or bacterial enzymes .

Q. What methodologies are recommended for evaluating the antimitotic activity of this compound derivatives?

  • Methodological Answer:
  • In vitro tubulin polymerization assays : Monitor inhibition using purified tubulin and paclitaxel as a control .
  • Sea urchin embryo assay : Quantify mitotic arrest via microscopy (e.g., blocked cleavage furrow formation) .
  • Cancer cell line panels : Test cytotoxicity against HeLa or MCF-7 cells using MTT assays, with IC₅₀ calculations via nonlinear regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.